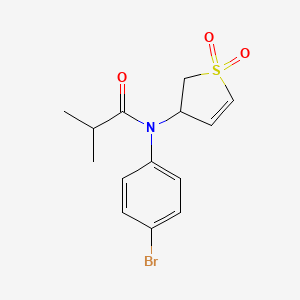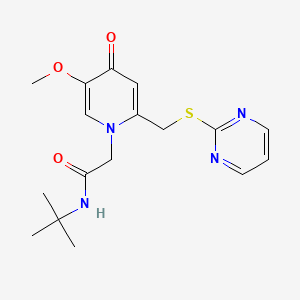![molecular formula C15H15N5O2 B2355954 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 838899-75-5](/img/structure/B2355954.png)
1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It is widely used in scientific research to investigate the role of cAMP signaling in various physiological and pathological processes.
Mécanisme D'action
1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 selectively inhibits the hydrolysis of cAMP by PDE4, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA and EPACs, which regulate various cellular processes, such as gene expression, ion channel activity, and neurotransmitter release. The exact mechanism of how 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 interacts with PDE4 is not fully understood, but it is believed to bind to the catalytic site of the enzyme and prevent the hydrolysis of cAMP.
Biochemical and Physiological Effects
1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the experimental conditions. In general, it has been found to enhance synaptic plasticity, improve memory and learning, reduce inflammation, and modulate cardiovascular and respiratory functions. It has also been investigated as a potential therapeutic agent for several diseases, such as asthma, chronic obstructive pulmonary disease (COPD), depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 has several advantages for lab experiments, including its high selectivity for PDE4, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects on other PDE isoforms, its short half-life in vivo, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724, including:
1. Investigating its potential therapeutic effects in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and bipolar disorder.
2. Developing more potent and selective PDE4 inhibitors based on the structure of 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724, with improved pharmacokinetic properties and reduced side effects.
3. Studying the role of cAMP signaling in cancer progression and metastasis, and exploring the potential of PDE4 inhibitors as anticancer agents.
4. Elucidating the molecular mechanisms of 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 interaction with PDE4, and identifying new targets for drug discovery.
5. Developing new methods for the delivery of 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 to specific tissues or cells, such as nanoparticles or gene therapy vectors.
Méthodes De Synthèse
The synthesis of 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 involves several steps, including the condensation of 3-methylbenzoyl chloride with 1-methylimidazole to form 1-(3-methylphenyl)-1-methylimidazolium chloride, which is then reacted with guanine to obtain 1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724. The purity of the compound can be improved by recrystallization or chromatographic separation.
Applications De Recherche Scientifique
1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 has been extensively used in scientific research to study the function of cAMP signaling in various biological systems, including the nervous, cardiovascular, immune, and endocrine systems. It has been shown to modulate the activity of several downstream effectors of cAMP, such as protein kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and transcription factors.
Propriétés
IUPAC Name |
4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-3-5-10(8-9)19-6-7-20-11-12(16-14(19)20)18(2)15(22)17-13(11)21/h3-5,8H,6-7H2,1-2H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZENAHYIVDEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)
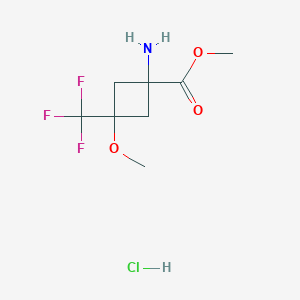
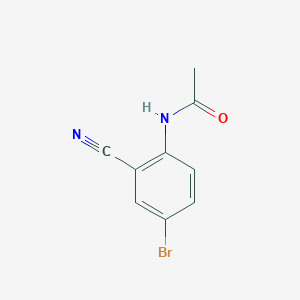
![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
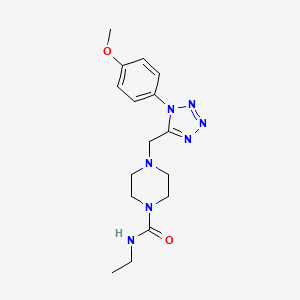
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)
